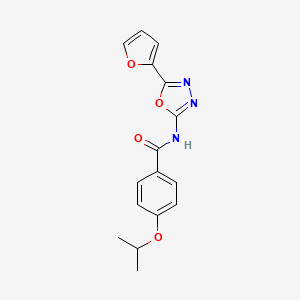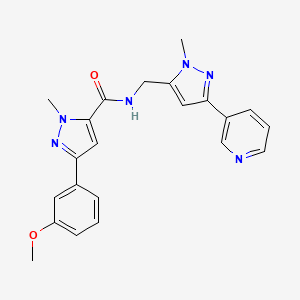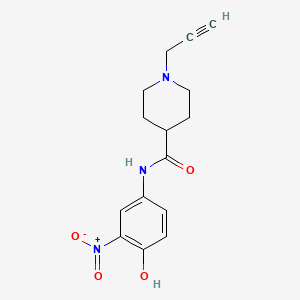
N-(4-hydroxy-3-nitrophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-hydroxy-3-nitrophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as HNPPC and is known for its unique properties that make it a valuable tool for scientists in various fields.
Mecanismo De Acción
The mechanism of action of HNPPC is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and inflammation.
Biochemical and Physiological Effects:
HNPPC has been shown to have a variety of biochemical and physiological effects, including:
1. Inhibition of cell growth and proliferation
2. Anti-inflammatory effects
3. Neuroprotective effects
4. Antioxidant effects
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using HNPPC in lab experiments include its unique properties, such as its ability to inhibit cell growth and its anti-inflammatory effects. However, there are also limitations to using HNPPC, such as its relatively high cost and the need for specialized equipment and expertise to synthesize and use this compound.
Direcciones Futuras
There are many potential future directions for research on HNPPC, including:
1. Further studies on the mechanism of action of HNPPC
2. Development of new cancer therapies based on HNPPC
3. Investigation of the potential use of HNPPC in the treatment of neurological disorders
4. Exploration of the use of HNPPC in the treatment of inflammatory diseases
5. Development of new synthesis methods for HNPPC to reduce costs and increase accessibility for researchers.
Conclusion:
HNPPC is a valuable tool for scientific research, with potential applications in cancer research, neurological disorders, and inflammation. While there are advantages and limitations to using HNPPC in lab experiments, there are many potential future directions for research on this compound, which could lead to the development of new therapies and treatments for a variety of diseases.
Métodos De Síntesis
The synthesis of HNPPC involves the reaction between 4-hydroxy-3-nitrobenzaldehyde and 1-(prop-2-yn-1-yl)piperidine-4-carboxylic acid. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure the purity of the final product.
Aplicaciones Científicas De Investigación
HNPPC has been used in a wide range of scientific research applications, including:
1. Cancer Research: HNPPC has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has been studied for its potential use in the development of new cancer therapies.
2. Neurological Disorders: HNPPC has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
3. Inflammation: HNPPC has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
N-(4-hydroxy-3-nitrophenyl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-2-7-17-8-5-11(6-9-17)15(20)16-12-3-4-14(19)13(10-12)18(21)22/h1,3-4,10-11,19H,5-9H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFISUOZYLGXGHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NC2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxy-3-nitrophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

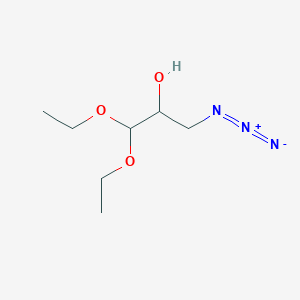
![Diethyl 2-[1-(acetylamino)-2,2,2-trichloroethyl]malonate](/img/structure/B2791656.png)
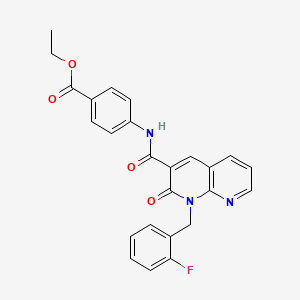

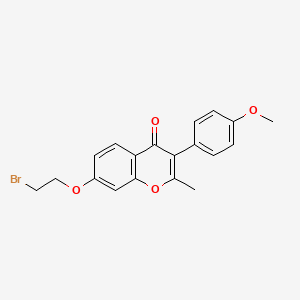
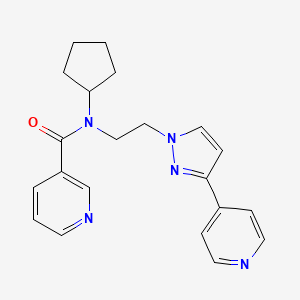
![3-[3-Aminopropyl(hydroxy)phosphoryl]-2-methylpropanoic acid](/img/structure/B2791664.png)

![2-(4-methoxyphenyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2791666.png)
![2-[2-(phenoxymethyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2791667.png)
![[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2791668.png)

